molecular formula C20H20Cl4OS B14436573 6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine CAS No. 78074-83-6

6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine

Cat. No.: B14436573
CAS No.: 78074-83-6
M. Wt: 450.2 g/mol
InChI Key: FAUYQVGLROVFLM-UHFFFAOYSA-N
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Description

6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine is a synthetic organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of tert-butyl groups and chlorine atoms attached to a phenoxathiine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the tert-butylation is achieved using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available phenoxathiine. The process includes chlorination, purification, and tert-butylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxathiine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and electron-withdrawing chlorine atoms influence its binding affinity and specificity. It can modulate various biochemical pathways, leading to its observed biological effects .

Properties

CAS No.

78074-83-6

Molecular Formula

C20H20Cl4OS

Molecular Weight

450.2 g/mol

IUPAC Name

6,8-ditert-butyl-1,2,3,4-tetrachlorophenoxathiine

InChI

InChI=1S/C20H20Cl4OS/c1-19(2,3)9-7-10(20(4,5)6)16-11(8-9)26-18-15(24)13(22)12(21)14(23)17(18)25-16/h7-8H,1-6H3

InChI Key

FAUYQVGLROVFLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)SC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C(C)(C)C

Origin of Product

United States

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